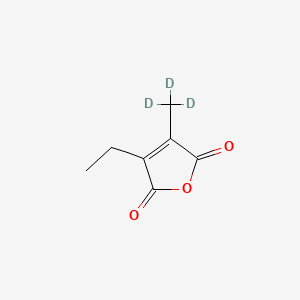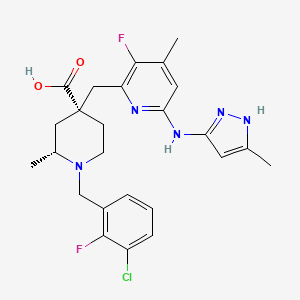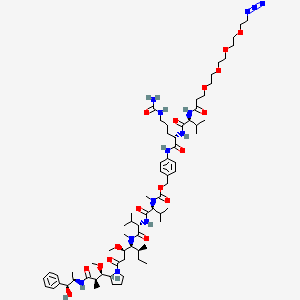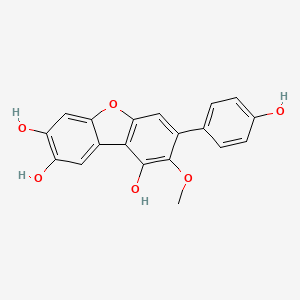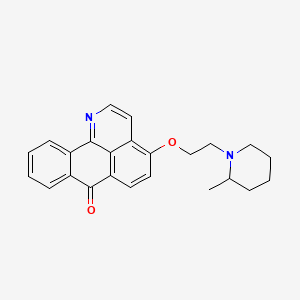
Isodihydroauroglaucin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodihydroauroglaucin is an organic compound known for its bioactive properties. It is a phenolic compound that has been identified in various fermented foods and is produced by certain filamentous fungi, such as Eurotium herbariorum . This compound has garnered attention due to its antioxidant and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isodihydroauroglaucin can be synthesized through the cultivation of specific fungi. For instance, Eurotium herbariorum can be cultured in a medium to produce this compound. The fungi are typically grown in a controlled environment, such as M40Y medium, at a temperature of 30°C for about seven days .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fungi are cultivated in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Isodihydroauroglaucin undergoes various chemical reactions, including oxidation and reduction. It has been shown to exhibit significant radical scavenging activity, indicating its involvement in redox reactions .
Common Reagents and Conditions: The compound reacts with common oxidizing agents and can be reduced under specific conditions. For example, it shows antibacterial activity against Gram-positive bacteria, which suggests its interaction with bacterial cell components .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives.
Applications De Recherche Scientifique
Isodihydroauroglaucin has a wide range of applications in scientific research:
Mécanisme D'action
Isodihydroauroglaucin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in its antibacterial and antitumor activities. The compound interacts with cellular components, disrupting bacterial cell walls and inhibiting tumor cell proliferation .
Comparaison Avec Des Composés Similaires
Isodihydroauroglaucin is part of a family of phenolic compounds that include:
- Auroglaucin
- Dihydroauroglaucin
- Tetrahydroauroglaucin
- Flavoglaucin
Compared to these compounds, this compound exhibits unique properties such as higher radical scavenging activity and significant antibacterial effects . This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74886-31-0 |
|---|---|
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+ |
Clé InChI |
ZNSOEVHEUKFQSM-YTXTXJHMSA-N |
SMILES isomérique |
C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES canonique |
CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


